

What are the chemical properties of cupric citrate?

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Compound of Interest

Compound Name: Cupric citrate

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An In-depth Technical Guide to the Chemical Properties of **Cupric Citrate**

Introduction

Cupric citrate, also known as copper(II) citrate, is an ionic compound formed between copper ions and citrate ions. It is utilized in various fields, including as an antiseptic, an astringent, a component in antioxidant lubricating oils, and a nutritional supplement in animal feed due to its high bioavailability.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of **cupric citrate**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Cupric citrate is typically a green or bluish-green, odorless crystalline powder.[1][4] There is some discrepancy in the reported literature regarding its precise molecular formula, which is likely attributable to the different coordination complexes that can form between copper (II) and the tribasic citrate anion. The most commonly cited formulas are dicopper citrate ($\text{Cu}_2\text{C}_6\text{H}_4\text{O}_7$) and tricopper dicitrate ($\text{Cu}_3(\text{C}_6\text{H}_5\text{O}_7)_2$). The tricopper dicitrate formula is considered more chemically plausible as it aligns with the trivalent nature of the citrate ion.[5] The compound also exists in various hydrated forms, most commonly as a hemipentahydrate or trihydrate.[5][6]

Quantitative Data Summary

The key physical and chemical properties of **cupric citrate** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ Cu ₃ O ₁₄ (Tricopper dicitrate)	[5][7]
C ₆ H ₄ Cu ₂ O ₇ (Dicopper citrate)	[8]	
Molecular Weight	568.85 g/mol (Tricopper dicitrate)	[5][7]
315.18 g/mol (Dicopper citrate)	[8]	
Appearance	Green or bluish-green crystalline powder	[1][4]
State at STP	Solid	[9]
Odor	Odorless	[1]
Melting Point	Decomposes. Hydrate loses water at ~100°C.	[5][7][10]
Boiling Point	309.6°C (rough estimate, decomposes)	[4][7]
Water Solubility	Slightly soluble	[5][7]
Other Solvents	Soluble in ammonia, dilute acids, and alkaline citrate solutions.	[4][5][7][10]

Stability and Decomposition

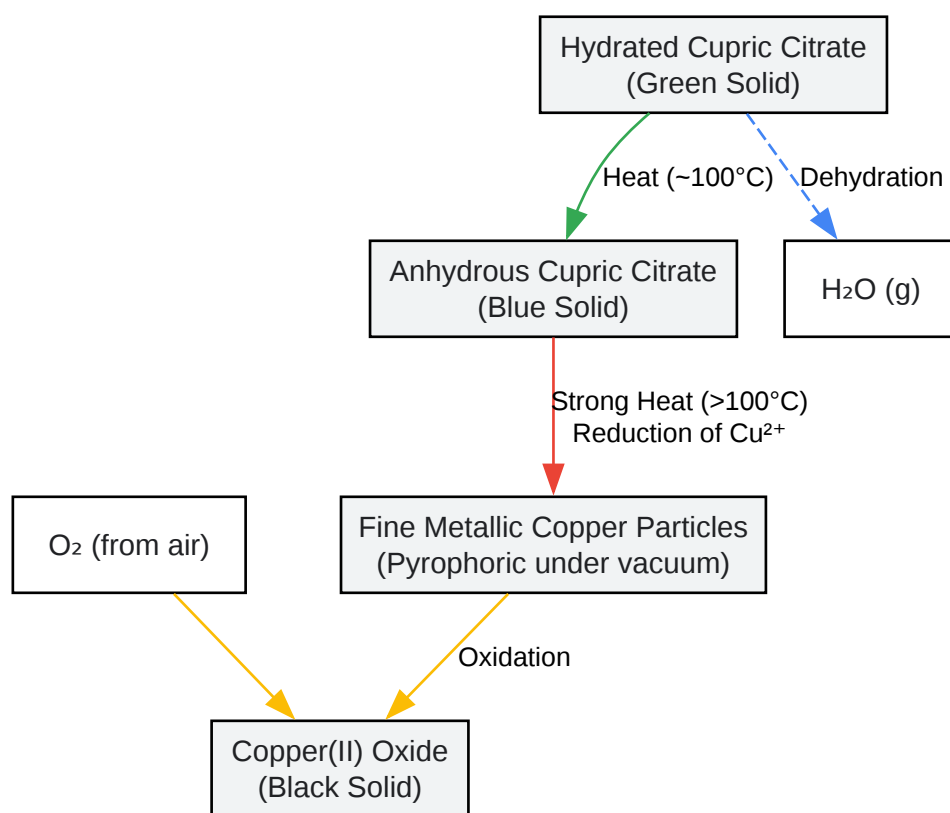
Cupric citrate exhibits predictable thermal decomposition behavior. The hydrated salt, which is typically seafoam green, loses its water of crystallization at approximately 100°C, transforming into the sky-blue anhydrous form.[5][11][12]

Upon stronger heating, the compound decomposes. The copper(II) ions are reduced by the citrate ions, forming very fine particles of metallic copper.[12][13] In the presence of atmospheric oxygen, these highly reactive copper nanoparticles are readily oxidized to black

copper(II) oxide, a process that releases heat and can sustain the decomposition reaction.[13] If the decomposition is carried out under vacuum, the resulting metallic copper residue can be pyrophoric.[5]

Thermal Decomposition Pathway

The logical flow of the thermal decomposition process is illustrated below.



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Caption: Thermal decomposition pathway of hydrated **cupric citrate**.

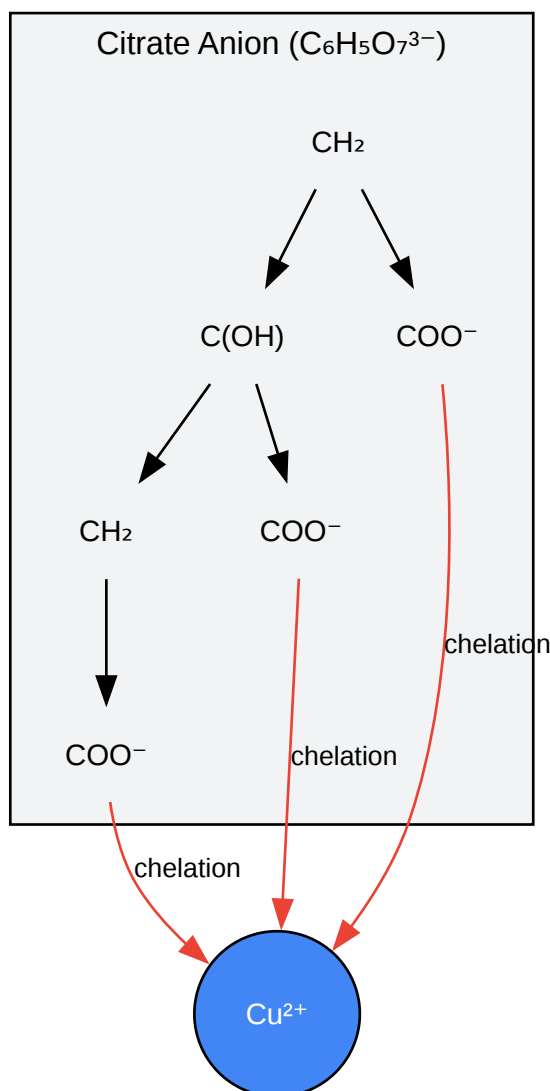
Reactivity and Chelation

Citric acid is an excellent chelating agent, capable of binding metal ions at multiple points.[14] [15] The citrate ion typically forms a stable chelate complex with the copper(II) ion, involving its three carboxylate groups. This chelation is fundamental to its properties and applications, such as its use in Benedict's solution, where the citrate complexes with Cu²⁺ ions to keep them soluble in an alkaline medium, preventing the precipitation of cupric hydroxide.[16] This allows

the copper ions to remain available to act as a mild oxidizing agent for detecting reducing sugars.

Copper Chelation by Citrate

The diagram below illustrates the chelation of a copper(II) ion by a citrate molecule.



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Caption: Chelation of a copper(II) ion by the three carboxylate groups of a citrate anion.

Experimental Protocols

Synthesis of Cupric Citrate

This protocol describes the preparation of **cupric citrate** via precipitation from aqueous solutions of copper(II) sulfate and sodium citrate.^[5]^[13]

Materials:

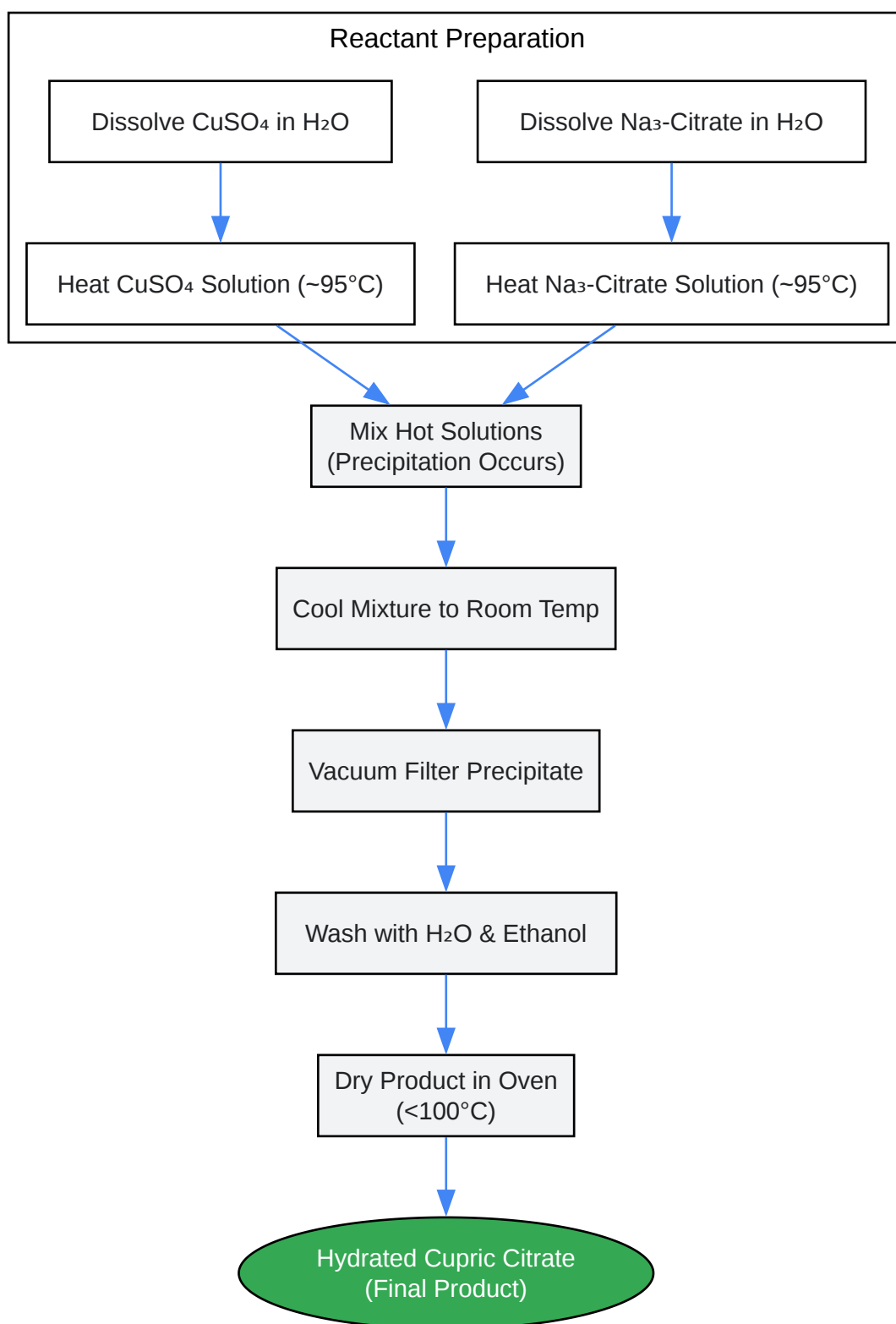
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Trisodium citrate dihydrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Beakers
- Hot plate with magnetic stirring
- Buchner funnel and filter paper
- Drying oven

Procedure:

- **Prepare Solutions:** Prepare separate hot aqueous solutions of copper(II) sulfate and sodium citrate. For example, dissolve 25g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 100 mL of water and 29.4g of $\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$ in 100 mL of water.
- **Heat Solutions:** Heat both solutions to near boiling (approx. 90-95°C) with stirring.^[12]
- **Precipitation:** While stirring vigorously, slowly add the hot sodium citrate solution to the hot copper(II) sulfate solution. A greenish-blue precipitate of **cupric citrate** will form.^[13] Heating accelerates the reaction and yields a finely-divided product.^[5]
- **Digestion:** Allow the mixture to cool to room temperature while stirring to ensure complete precipitation.
- **Filtration:** Isolate the precipitate by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the precipitate on the filter paper with deionized water to remove soluble impurities like sodium sulfate, followed by a wash with ethanol to facilitate drying.

- Drying: Dry the resulting turquoise powder in a drying oven at a temperature below 100°C (e.g., 60-70°C) for 24 hours to obtain the hydrated **cupric citrate**.[\[13\]](#)

Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **cupric citrate**.

Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] For **cupric citrate**, DSC can be used to determine the temperature and enthalpy of dehydration and decomposition.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **cupric citrate** (typically 3-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The cell is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
- **Data Acquisition:** The instrument records the differential heat flow between the sample and the reference.
- **Analysis:** The resulting thermogram is analyzed. An endothermic peak around 100°C would correspond to the loss of water of hydration.[5][12] Sharp exothermic peaks at higher temperatures would indicate the decomposition of the anhydrous citrate.[18] The area under these peaks is proportional to the enthalpy change of the transition.

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